N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide
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Overview
Description
N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, combining benzoxazole, chloropyridine, and carbohydrazide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide typically involves the acylation of 6-chloropyridine-3-carbohydrazide with 2-(1,2-benzoxazol-3-yl)acetic acid. This reaction is usually carried out in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature, with a typical reaction time of 12-24 hours.
Industrial Production Methods:
Industrial production of this compound would likely involve batch processing to ensure precise control over reaction conditions and purity. Large-scale synthesis might employ continuous flow reactors to improve efficiency and reduce production costs.
Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups.
Substitution: Various substitution reactions can occur, especially on the chloropyridine ring, using nucleophilic reagents such as amines or thiols.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride (LiAlH₄).
Substituting agents: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation products typically include carboxylic acids or aldehydes.
Reduction products often involve the conversion of carbonyl groups to alcohols or amines.
Substitution products vary depending on the nucleophilic reagent used, resulting in different functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry:
N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
The compound may possess biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets.
Medicine:
Research into this compound includes its evaluation as a potential therapeutic agent. Its unique structure could enable it to modulate specific biochemical pathways.
Industry:
In the industrial sector, this compound might be used in the formulation of specialty chemicals, such as agrochemicals or materials with specific properties.
Mechanism of Action
The exact mechanism by which N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide exerts its effects is subject to ongoing research. Generally, compounds with similar structures often target enzymes or receptors involved in specific biological pathways.
Molecular Targets and Pathways:
The compound may interact with protein kinases, enzymes that play a critical role in cell signaling.
It could also modulate the activity of transcription factors, influencing gene expression and cellular responses.
Comparison with Similar Compounds
N'-[2-(1,2-benzothiazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide: Similar structure but with a benzothiazole moiety instead of a benzoxazole.
N'-[2-(1,2-benzoxazol-3-yl)acetyl]-5-chloropyridine-3-carbohydrazide: Substitution on the pyridine ring differs by one position.
N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-bromopyridine-3-carbohydrazide: Substitution of chlorine with bromine on the pyridine ring.
Uniqueness:
The presence of the benzoxazole moiety combined with a chloropyridine and carbohydrazide structure gives N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide its unique chemical properties and potential biological activities. This distinct combination enhances its potential for specific interactions with biological targets and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
N'-[2-(1,2-benzoxazol-3-yl)acetyl]-6-chloropyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c16-13-6-5-9(8-17-13)15(22)19-18-14(21)7-11-10-3-1-2-4-12(10)23-20-11/h1-6,8H,7H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCDRBHLRBDKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NNC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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